molecular formula C8H10O B13948014 2-Methylcyclohexa-1,4-diene-1-carbaldehyde CAS No. 60468-98-6

2-Methylcyclohexa-1,4-diene-1-carbaldehyde

Cat. No.: B13948014
CAS No.: 60468-98-6
M. Wt: 122.16 g/mol
InChI Key: BWDDYPIKNXWPEU-UHFFFAOYSA-N
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Description

2-Methylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₀O It is a cyclic aldehyde with a unique structure that includes a methyl group and a diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexa-1,4-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Birch reduction of 2-methylbenzoic acid, followed by isomerization to form the desired product . The reaction conditions typically include the use of sodium or lithium in liquid ammonia, followed by acid workup to obtain the aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-Methylcyclohexa-1,4-diene-1-carboxylic acid.

    Reduction: 2-Methylcyclohexa-1,4-diene-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexa-1,4-diene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the diene system can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical entities with diverse properties.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,4-cyclohexadiene: Similar structure but lacks the aldehyde group.

    2,5-Dihydrotoluene: Another related compound with a different substitution pattern.

Properties

CAS No.

60468-98-6

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-methylcyclohexa-1,4-diene-1-carbaldehyde

InChI

InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-3,6H,4-5H2,1H3

InChI Key

BWDDYPIKNXWPEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC=CC1)C=O

Origin of Product

United States

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